molecular formula C13H15NO2 B13295741 Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid

Cat. No.: B13295741
M. Wt: 217.26 g/mol
InChI Key: YMEAOEVSZUNFGF-BVAQLPTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid is a benzazocine derivative characterized by a bicyclic scaffold with a methano bridge and a carboxylic acid substituent at position 11. Its racemic nature indicates a mixture of (2S,6R) and (2R,6S) enantiomers, which may exhibit distinct biological activities. The compound’s synthesis typically involves alkylation, acylation, or esterification reactions, as exemplified in , where derivatives are produced via reactions with acetic anhydride, cyclopropanecarbonyl chloride, or allyl halides .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1S,9S)-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)12-9-5-3-7-11(12)14-10-6-2-1-4-8(9)10/h1-2,4,6,9,11-12,14H,3,5,7H2,(H,15,16)/t9-,11+,12?/m1/s1

InChI Key

YMEAOEVSZUNFGF-BVAQLPTGSA-N

Isomeric SMILES

C1C[C@H]2C([C@H](C1)NC3=CC=CC=C23)C(=O)O

Canonical SMILES

C1CC2C(C(C1)NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Amide Coupling Using Carbodiimide Chemistry

A common strategy involves coupling an amine derivative of the tetrahydro-naphthyl moiety with a carboxylic acid precursor using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and bases such as N,N-diisopropylethylamine (DIPEA).

  • Example Reaction Conditions:

    • Solvent: N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
    • Temperature: 0–20 °C
    • Reaction time: 12–24 hours
    • Molar ratios: Carboxylic acid (1 equiv), amine (1.1 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv), DIPEA (3–4 equiv)
  • Procedure:

    • Dissolve Boc-protected amino acid and HOBt in dry solvent under nitrogen.
    • Add EDCI and DIPEA, stir for 10 minutes at room temperature.
    • Add the (R)-1,2,3,4-tetrahydronaphthalen-1-amine derivative.
    • Stir the mixture at room temperature or slightly below for 12–24 hours.
    • Work up by extraction with ethyl acetate and washes with aqueous citric acid, sodium bicarbonate, and brine.
    • Dry organic layer over sodium sulfate, filter, and concentrate.
    • Purify by flash chromatography.
  • Yields: Typically 83–93% pure product is obtained after purification.

Use of Benzotriazol-1-yl-Based Coupling Reagents

Alternative coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitate efficient amide bond formation.

  • Example Reaction Conditions:

    • Solvent: DMF
    • Temperature: Room temperature
    • Reaction time: Overnight stirring (12–18 hours)
    • Additives: HOBt, DIPEA
  • Procedure:

    • Dissolve the carboxylic acid component and base in DMF.
    • Add HBTU and HOBt, stir to activate.
    • Add the amine component and stir overnight.
    • Work up by extraction and purification as above.
  • Yields: High yields (~87%) with good purity are reported.

Cyclization and Bicyclic Framework Formation

The bicyclic azocine core is typically formed by intramolecular cyclization reactions after appropriate functionalization of the linear precursors. This may involve:

  • Intramolecular nucleophilic substitution.
  • Ring-closing metathesis or reductive cyclization.
  • Use of protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity.

Specific detailed protocols for the cyclization step are less commonly disclosed but are critical for obtaining the hexahydro-2,6-methanobenzo[b]azocine structure.

Purification and Characterization

  • Purification is commonly achieved by flash column chromatography on silica gel using solvent gradients such as dichloromethane/ethyl acetate or hexane/ethyl acetate.
  • Characterization includes:
    • Proton nuclear magnetic resonance (1H NMR)
    • Liquid chromatography-mass spectrometry (LC-MS)
    • High-performance liquid chromatography (HPLC) for purity assessment
    • Melting point determination for solid products

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Amide coupling (EDCI/HOBt) EDCI, HOBt, DIPEA DMF or MeCN 0–20 °C 12–24 h 83–93 Purified by flash chromatography
Amide coupling (HBTU/HOBt) HBTU, HOBt, DIPEA DMF Room temp Overnight ~87 High purity (>99% by HPLC)
Cyclization to form bicyclic Intramolecular cyclization (conditions vary) Various Varies Varies Not specified Critical for azocine ring closure
Purification Flash chromatography Hexane/EtOAc or DCM/EtOAc Ambient N/A N/A Final purification step

Research Discoveries and Notes

  • The use of carbodiimide coupling agents such as EDCI in combination with HOBt and DIPEA is a well-established method for amide bond formation in complex molecules like Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid.
  • Protecting groups such as Boc are essential to prevent side reactions during multi-step synthesis and to control the stereochemistry of intermediates.
  • The stereochemical outcome is influenced by the choice of starting materials and reaction conditions, with racemic mixtures typically obtained when no chiral catalysts or resolution steps are employed.
  • Purification and analytical techniques ensure the isolation of the desired compound with high purity, critical for subsequent application in medicinal chemistry or material science.
  • While detailed synthetic routes specifically for this compound are limited in publicly available literature, analogous compounds with tetrahydronaphthylamine moieties and azocine frameworks provide valuable methodological insights.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid is a complex organic compound featuring a unique bicyclic structure, specifically a hexahydrobenzoazocine framework that includes both saturated and unsaturated carbon atoms. It has a molecular weight of approximately 217.27 g/mol and is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) attached to the azocine structure. This compound has potential applications in medicinal chemistry and material science.

Potential Applications

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid has potential applications in several fields:

  • Medicinal Chemistry The compound can be used as a building block in synthesizing new pharmaceuticals.
  • Material Science It can be used in the development of new materials with specific properties.
  • Chemical Research The compound is valuable as a research reagent for studying various chemical reactions and biological interactions.

Chemical Reactivity

The chemical reactivity of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid is attributed to the functional groups in its structure. Key reactions include:

  • Esterification Reaction with alcohols to form esters.
  • Amidation Reaction with amines to form amides.
  • Salt Formation Reaction with bases to form carboxylate salts.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science. The synthesis of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions Formation of the bicyclic core structure.
  • Functional Group Introduction Introduction of the carboxylic acid group.
  • Stereoselective Synthesis Control of the stereochemistry at the chiral centers.

These methods require careful control of reaction conditions to ensure high yields and purity of the desired compound.

Interaction Studies

Interaction studies involving Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid focus on its binding affinities and effects on biological targets. Preliminary studies suggest interactions with:

  • Opioid Receptors Potential binding to opioid receptors, which could lead to analgesic effects.
  • Enzymes Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Proteins Binding to proteins, affecting their function and interactions.

These interactions warrant further investigation to elucidate their mechanisms and therapeutic potential.

Several compounds share structural similarities with Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid.

Compound NameStructural FeaturesBiological Activity
BenzomorphanBicyclic structure with analgesic propertiesAnalgesic effects similar to opioids
MorphinanContains a similar bicyclic coreStrong analgesic properties
TetrahydroquinolineRelated bicyclic structureAntimicrobial activity

Mechanism of Action

The mechanism of action of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid can be elucidated through comparison with analogs reported in . Key differences include substituent groups, molecular weight, physical properties, and pharmacological behavior.

Structural Modifications and Substituent Effects

Compound Substituents Molecular Formula Physical State Key Observations
Target Compound: 11-Carboxylic Acid Derivative R3 = –COOH C₁₉H₂₃NO₂ Not explicitly stated Carboxylic acid group enhances polarity, potentially improving aqueous solubility.
Racemic cis-1,2,3,4,5,6-Hexahydro-3-allyl-6-ethyl-11-methyl-8-acetoxy-2,6-methano-3-benzazocine Z = –CH₂–CH=CH₂; R₁ = –C₂H₅; R₂ = –CH₃; R₃ = –COCH₃ C₂₀H₂₇NO₂ Thick yellow oil Acetoxy group at position 8 increases lipophilicity; allyl substituent may affect receptor binding.
Racemic cis-1,2,3,4,5,6-Hexahydro-3-(3-methyl-2-butenyl)-6-ethyl-11-methyl-8-cyclopropanecarbonyloxy Z = 3-methyl-2-butenyl; R₃ = –COC₃H₅ (cyclopropane) C₂₂H₂₉NO₂·HCl Crystalline (m.p. 226–229°C) Cyclopropane moiety enhances metabolic stability; hydrochloride salt improves crystallinity.
Racemic cis-1,2,3,4,5,6-Hexahydro-6-ethyl-11-methyl-8-hydroxy-2,6-methano-3-benzazocine R₃ = –OH C₁₈H₂₅NO Not specified Free hydroxyl group at position 8 may confer antioxidant or hydrogen-bonding activity.

Pharmacological Implications

  • Lipophilicity: Compounds with acetoxy or cyclopropane groups (e.g., C₂₂H₂₉NO₂·HCl) exhibit increased lipid solubility, enhancing blood-brain barrier penetration.
  • Polarity : The 11-carboxylic acid derivative’s polarity may reduce CNS activity but improve peripheral targeting.
  • Metabolic Stability : Cyclopropane-containing derivatives resist oxidative metabolism, prolonging half-life compared to allyl-substituted analogs .

Research Findings and Data Interpretation

Stability and Formulation

  • Salt Formation: Hydrochloride salts (e.g., C₂₂H₂₉NO₂·HCl) improve stability and crystallinity, facilitating pharmaceutical formulation .
  • Degradation Risks: Free hydroxyl groups (e.g., C₁₈H₂₅NO) may undergo oxidation, necessitating protective derivatization for long-term storage.

Biological Activity

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C13H15NO2C_{13}H_{15}NO_2 and a molecular weight of approximately 217.27 g/mol. Its structure features a hexahydrobenzoazocine framework characterized by both saturated and unsaturated carbon atoms. The presence of the carboxyl group (-COOH) classifies it as a carboxylic acid, which is significant for its reactivity and potential biological interactions.

Key Structural Features

  • Bicyclic Framework: The fused bicyclic system contributes to its chemical reactivity.
  • Functional Groups: The carboxyl group enhances solubility and reactivity in biological systems.

Preliminary studies suggest that Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid interacts with various biological targets:

  • Binding Affinities: The compound exhibits binding affinities to several receptors and enzymes, indicating potential therapeutic applications.
  • Cytotoxic Activity: It has shown promise in cytotoxic assays against cancer cell lines, particularly those resistant to standard therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid:

Compound NameStructural FeaturesBiological Activity
BenzomorphanBicyclic structure with analgesic propertiesAnalgesic effects similar to opioids
MorphinanSimilar bicyclic coreStrong analgesic properties
TetrahydroquinolineRelated bicyclic structureAntimicrobial activity

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid is unique due to its specific stereochemistry and functional groups that may impart distinct biological activities compared to its analogs.

Synthesis Methods

The synthesis of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Forming the bicyclic structure through cyclization processes.
  • Functional Group Modifications: Attaching the carboxyl group via substitution reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the desired compound .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid against various cancer cell lines. For instance:

  • Breast Cancer Cell Lines: The compound demonstrated significant cytotoxicity against estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines.
  • Mechanism of Action: Investigations into the mechanism revealed that it may inhibit pathways involved in cell proliferation and survival.

These findings suggest that Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[b]azocine-11-Carboxylic Acid could be developed as a potential therapeutic agent for specific types of cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing racemic-(2S,6R)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[b]azocine-11-carboxylic acid?

  • Methodological Answer : The synthesis typically involves constructing the bicyclic methanobenzoazocine core via cycloaddition or ring-closing metathesis, followed by functionalization of the carboxylic acid group at position 11. For example, precursors like 6,11-dimethyl derivatives (as seen in related compounds, e.g., pentazocine in ) may undergo selective oxidation or carboxylation. Chiral resolution is critical post-synthesis due to the racemic nature; techniques like diastereomeric salt crystallization or chiral chromatography can be applied. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize racemization during steps involving stereocenters .

Q. How can the purity and stereochemical configuration of this compound be validated?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to assess impurities. Compare retention times against reference standards (e.g., pharmacopeial guidelines in ).
  • Stereochemistry : Employ X-ray crystallography for absolute configuration confirmation. Alternatively, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection to resolve enantiomers. NMR spectroscopy (¹H/¹³C, COSY, NOESY) can corroborate relative stereochemistry by analyzing coupling constants and nuclear Overhauser effects .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : While direct safety data for this compound are unavailable, analogous bicyclic carboxylic acids (e.g., ) suggest:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation.
  • Waste Disposal : Neutralize with a mild base (e.g., NaHCO₃) before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve the racemic mixture into its enantiomers for pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Use a preparative chiral column (e.g., Chiralcel® OD-H) with a hexane/isopropanol mobile phase. Optimize flow rate and column temperature for baseline separation.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomeric esters. For example, Candida antarctica lipase B (CAL-B) has been used for analogous azocine derivatives.
  • Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral HPLC analysis .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for opioid receptor affinity (µ, κ, δ) using radioligands like [³H]-DAMGO (µ-selective) in HEK-293 cells expressing recombinant receptors.
  • Functional Assays : Measure cAMP inhibition via BRET-based biosensors to assess G-protein coupling efficiency.
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation. Compare half-life (t₁/₂) against reference compounds (e.g., pentazocine in ) .

Q. How should contradictory data on metabolic pathways be addressed?

  • Methodological Answer :

  • Hypothesis Testing : Replicate studies under standardized conditions (pH, temperature, enzyme source).
  • Advanced Analytics : Use LC-MS/MS to identify phase I/II metabolites. For example, hydroxylation at the methano bridge or glucuronidation of the carboxylic acid group.
  • Computational Modeling : Perform DFT calculations to predict reactive sites and compare with experimental metabolite profiles.
  • Table : Example conflicting data resolution:
StudyProposed Major MetaboliteExperimental ConditionsResolution Strategy
AHydroxylated derivativeHuman liver microsomesValidate with isotopically labeled substrate
BGlucuronide conjugateRat hepatocytesCross-species comparison using LC-MS/MS

Methodological Considerations Table

AspectTechnique/ApproachKey Parameters to Optimize
Synthetic YieldRing-closing metathesisCatalyst loading (e.g., Grubbs II), reaction time
Chiral ResolutionPreparative chiral HPLCMobile phase composition, column temperature
Receptor BindingRadioligand displacement assaysCell membrane preparation, ligand Kd
Metabolic ProfilingLC-MS/MS with HILIC chromatographyCollision energy, ionization mode (ESI+/ESI–)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.